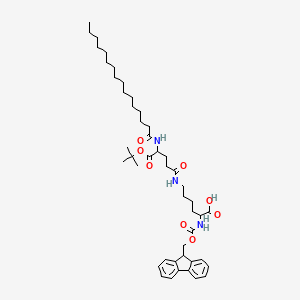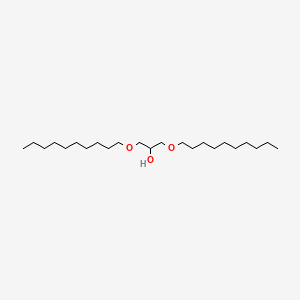
1,3-Bis(decyloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(decyloxy)-2-propanol: is an organic compound with the molecular formula C23H48O3. It is a diol, meaning it contains two hydroxyl groups (-OH), which are attached to a propane backbone. The compound is characterized by the presence of two decyloxy groups (-O-C10H21) attached to the first and third carbon atoms of the propane chain. This structure imparts unique physical and chemical properties to the compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(decyloxy)-2-propanol typically involves the reaction of 1,3-dichloro-2-propanol with decanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by decyloxy groups. The reaction can be represented as follows:
Cl-CH2-CH(OH)-CH2-Cl+2C10H21OHNaOHC10H21O-CH2-CH(OH)-CH2-O-C10H21+2NaCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(decyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products
Oxidation: The major products can include 1,3-diketones or 1,3-dicarboxylic acids.
Reduction: The major products can include propane derivatives with varying degrees of saturation.
Substitution: The major products can include halogenated or aminated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(decyloxy)-2-propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used as a surfactant or emulsifier in biological assays and experiments.
Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Bis(decyloxy)-2-propanol is primarily based on its ability to interact with various molecular targets through its hydroxyl and decyloxy groups. These interactions can include hydrogen bonding, van der Waals forces, and hydrophobic interactions. The compound can modulate the activity of enzymes, receptors, and other proteins by altering their conformation or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-hydroxyethyl)-2-propanol: Similar structure but with shorter hydroxyethyl groups.
1,3-Bis(4-carboxyphenoxy)-2-propanol: Contains carboxyphenoxy groups instead of decyloxy groups.
1,3-Bis(1,2,3-triazol-1-yl)-2-propanol: Contains triazolyl groups instead of decyloxy groups.
Uniqueness
1,3-Bis(decyloxy)-2-propanol is unique due to its long decyloxy chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic behavior is desired, such as in surfactants and emulsifiers. The compound’s ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis.
Eigenschaften
CAS-Nummer |
95491-64-8 |
|---|---|
Molekularformel |
C23H48O3 |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
1,3-didecoxypropan-2-ol |
InChI |
InChI=1S/C23H48O3/c1-3-5-7-9-11-13-15-17-19-25-21-23(24)22-26-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
InChI-Schlüssel |
PYRVOLKVRLTFNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCC(COCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
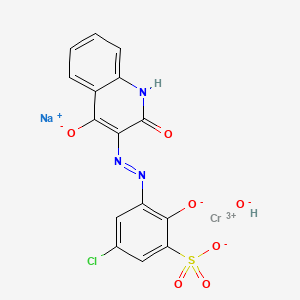

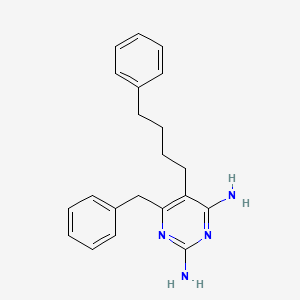
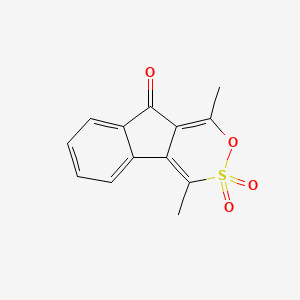
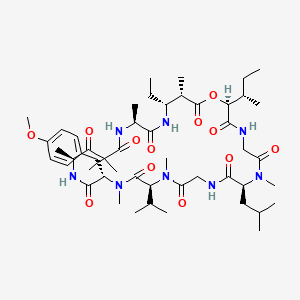
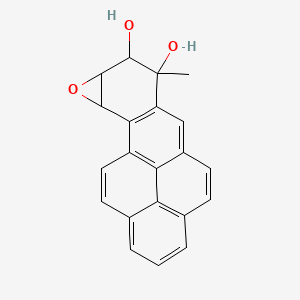
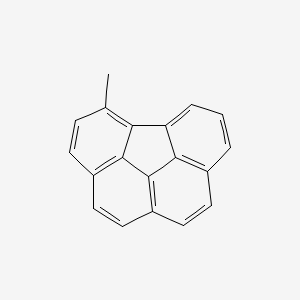

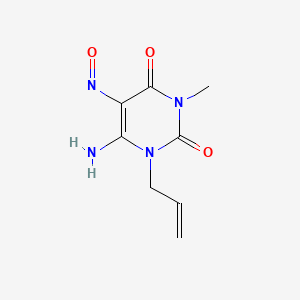
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
